Butyraldehyde

Descripción

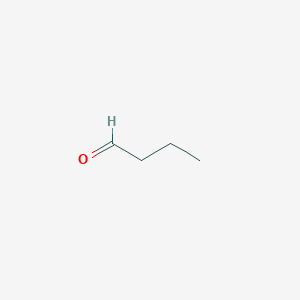

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27789-14-6 | |

| Record name | Butanal, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27789-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021513 | |

| Record name | Butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyraldehyde appears as a clear liquid with a pungent odor. Flash point 20 °F. Boiling point 75.7 °F (Hawley's). Less dense than water and insoluble in water. Vapors heavier than air., Liquid, A clear liquid with a pungent odor; [AIHA] Colorless liquid; [ICSC] Unpleasant rancid/sweet odor; [OECD SIDS], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/pungent, nutty odour | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/96 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

167 °F at 760 mmHg (NTP, 1992), 74.8 °C, 74.00 to 75.00 °C. @ 760.00 mm Hg | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

20 °F (NTP, 1992), 20 °F, -8 °F (-22 °C) (CLOSED CUP), -12 °C c.c. | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/96 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether, ethyl acetate, acetone, toluene, many other organic solvents andoils, Soluble in water; miscible with ethanol; very olubl ein acetone, benzene; slightly soluble in chloroform, In water, 7.10X10+4 mg/L at 25 °C, 71 mg/mL at 25 °C, Solubility in water, g/100ml: 7, soluble in 1 ml in 15 ml water; miscible with alcohol, ether | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8016 g/cu cm 20 °C, 0.8 g/cm³, 0.797-0.802 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

91.5 mmHg at 68 °F (NTP, 1992), 111.0 [mmHg], 111 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/96 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Dry butyraldehyde will undergo some polymerization during storage to form parabutyraldehyde. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Water-white liquid | |

CAS No. |

123-72-8 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | butyraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21352682A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-146 °F (NTP, 1992), -96.86 °C, -99 °C | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Butyraldehyde: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Interactions of Butanal

Introduction

Butyraldehyde, systematically known as butanal, is an organic compound with the chemical formula C₄H₈O.[1][2][3] It is a four-carbon aldehyde consisting of a butane (B89635) derivative with a formyl group at the terminal position.[3] This colorless, flammable liquid possesses a pungent, characteristic odor.[1][4] this compound is a significant intermediate in the chemical industry, primarily used in the production of plasticizers, synthetic resins, rubber vulcanization accelerators, solvents, and various other organic compounds.[5][6][7][8] Its role as a precursor in the synthesis of pharmaceuticals and agrochemicals also makes it a molecule of high interest to researchers in drug development.[8][9] This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, synthesis protocols, and analytical characterization.

Chemical Formula and Structure

The chemical formula for this compound is C₄H₈O .[1][2][3] Its linear formula is CH₃(CH₂)₂CHO.[10][11] The structure features a four-carbon chain with a carbonyl group (C=O) at the end, defining it as an aldehyde.

IUPAC Name: Butanal[10][12][13] CAS Number: 123-72-8[1][2][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 72.11 g/mol | [1][2][10] |

| Appearance | Clear, colorless liquid | [1][4][10] |

| Odor | Pungent, aldehyde-like | [1][4][10] |

| Density | 0.8016 g/mL at 20°C | [10] |

| Boiling Point | 74.8 °C | [1][10] |

| Melting Point | -96 °C | [1][10] |

| Flash Point | -7 °C (19 °F) (closed cup) | [1] |

| Solubility in Water | Approx. 7 g/100 mL at 20 °C | [10] |

| Refractive Index | ~1.387 at 20°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows four distinct signals corresponding to the different proton environments in the molecule.[14]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.76 | Triplet | 1H | -CHO |

| ~2.43 | Quartet | 2H | -CH₂-CHO |

| ~1.67 | Sextet | 2H | -CH₂-CH₂-CHO |

| ~0.97 | Triplet | 3H | CH₃- |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound displays four signals, confirming the presence of four unique carbon environments.[10]

| Chemical Shift (δ) ppm | Assignment |

| ~202.8 | C=O |

| ~45.8 | -CH₂-CHO |

| ~15.7 | -CH₂-CH₂-CHO |

| ~13.7 | CH₃- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. The most prominent is the strong C=O stretch of the aldehyde.[15]

| Wavenumber (cm⁻¹) | Assignment |

| ~2960, ~2870, ~2720 | C-H stretch (alkyl and aldehyde) |

| ~1730 | C=O stretch (strong) |

| ~1465 | C-H bend (alkyl) |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 72. Key fragmentation patterns are also observed.

| m/z | Fragment |

| 72 | [CH₃CH₂CH₂CHO]⁺ (Molecular Ion) |

| 57 | [CH₃CH₂CH₂]⁺ |

| 44 | [CH₂=CHOH]⁺ (Base Peak) |

| 43 | [CH₃CH₂CO]⁺ or [CH₃CH₂CH₂]⁺ |

| 29 | [CHO]⁺ or [CH₃CH₂]⁺ |

Experimental Protocols

Synthesis of this compound via Oxidation of n-Butanol

A common laboratory-scale synthesis of this compound involves the oxidation of n-butanol.[1][16] A detailed protocol is provided below.

Materials:

-

n-Butanol

-

Sodium dichromate (Na₂Cr₂O₇) or Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

-

Distillation apparatus

Procedure:

-

Prepare an oxidizing solution by carefully dissolving sodium dichromate in water and then slowly adding concentrated sulfuric acid while cooling the mixture.[1]

-

Place n-butanol in a round-bottom flask equipped with a dropping funnel and a distillation head connected to a condenser.[1]

-

Gently heat the n-butanol to its boiling point.

-

Slowly add the oxidizing solution from the dropping funnel. The this compound formed will distill over as it is produced, preventing its further oxidation to butyric acid. The temperature at the distillation head should be maintained below 85-90°C.[1][4]

-

Collect the distillate, which will be a two-phase mixture of this compound and water.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 75°C.[1]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound.

Protocol Outline:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane). For aqueous samples, headspace analysis or derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) can be employed to enhance sensitivity and chromatographic performance.[17][18][19]

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used.

-

Injector Temperature: 200-250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to separate this compound from other volatile components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 20-200.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be performed using a calibration curve prepared with this compound standards.

Biological Significance and Toxicity

This compound is a metabolite in some biological systems. For instance, engineered E. coli can be used to produce this compound from glucose through a synthetic metabolic pathway.[5][20] This involves a series of enzymatic reactions converting glucose to butyryl-CoA, which is then reduced to this compound.

In terms of toxicity, this compound is considered to have low acute toxicity.[13] However, it is an irritant to the skin, eyes, and respiratory tract.[2][13] Long-term inhalation exposure to high concentrations of this compound has been shown to be carcinogenic in rats, leading to an increased incidence of squamous cell carcinoma of the nasal cavity.[12][21]

Conclusion

This compound is a versatile and important chemical with significant applications in industry and research. Its synthesis and purification can be readily achieved in a laboratory setting. A thorough understanding of its physicochemical properties and spectroscopic data is essential for its proper handling, characterization, and utilization in further research, including as a building block in the development of new pharmaceuticals and other advanced materials. Researchers should be mindful of its irritant properties and potential for carcinogenicity at high concentrations and take appropriate safety precautions.

References

- 1. prepchem.com [prepchem.com]

- 2. tera.org [tera.org]

- 3. This compound oxime(110-69-0) 1H NMR [m.chemicalbook.com]

- 4. The preparation of butyraldehyde_Chemicalbook [chemicalbook.com]

- 5. Biocompatible α‐Methylenation of Metabolic this compound in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(123-72-8) IR Spectrum [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. consolidated-chemical.com [consolidated-chemical.com]

- 9. nbinno.com [nbinno.com]

- 10. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Carcinogenicity of this compound in rats by a two-year inhalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. butanal low high resolution H-1 proton nmr spectrum of this compound analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. scribd.com [scribd.com]

- 17. Analysis of Aldehydes in Water by Head Space-GC/MS [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. Carcinogenicity of this compound in rats by a two-year inhalation study [jstage.jst.go.jp]

An In-Depth Technical Guide to the Physical and Chemical Properties of n-Butanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butanal, also known as butyraldehyde, is a four-carbon aldehyde with the chemical formula C₄H₈O. It is a colorless, flammable liquid with a pungent odor. As a versatile chemical intermediate, n-butanal plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals, plasticizers, and synthetic resins. This technical guide provides a comprehensive overview of the core physical and chemical properties of n-butanal, complete with detailed experimental protocols and visual representations of key processes to support researchers and professionals in drug development and other scientific fields.

Physical Properties of n-Butanal

The physical characteristics of n-butanal are fundamental to its handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below, followed by detailed experimental methodologies for their determination.

| Property | Value | Units |

| Molecular Formula | C₄H₈O | - |

| Molecular Weight | 72.11 | g/mol |

| CAS Number | 123-72-8 | - |

| IUPAC Name | Butanal | - |

| Appearance | Colorless liquid | - |

| Odor | Pungent | - |

| Boiling Point | 74.8 | °C |

| Melting Point | -99 | °C |

| Density | 0.803 | g/cm³ at 20°C |

| Solubility in Water | 7.1 | g/100 mL at 25°C |

| Refractive Index | 1.3843 | at 20°C |

| Flash Point | -12 | °C |

| Autoignition Temperature | 190 | °C |

Experimental Protocols for Determining Physical Properties

The boiling point of n-butanal can be determined using a simple distillation apparatus.

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, receiving flask, thermometer.

-

Procedure:

-

Place a small volume of n-butanal (e.g., 20 mL) into a round-bottom flask with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

The density of n-butanal can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[1][2][3][4][5]

-

Apparatus: Digital density meter, syringe.

-

Procedure:

-

Calibrate the digital density meter with deionized water and air.

-

Inject a small, bubble-free sample of n-butanal into the oscillating U-tube of the density meter using a syringe.

-

Allow the temperature of the sample to equilibrate to the desired temperature (e.g., 20°C).

-

The instrument measures the oscillation frequency of the tube and calculates the density, which is then displayed.

-

A qualitative and semi-quantitative determination of n-butanal's solubility in water can be performed by simple mixing.

-

Apparatus: Test tubes, graduated pipettes, vortex mixer.

-

Procedure:

-

To a test tube, add a known volume of deionized water (e.g., 5 mL).

-

Add a small, measured volume of n-butanal (e.g., 0.1 mL) to the water.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and observe if a single homogeneous phase is formed or if two distinct layers are present.

-

To quantify the solubility, a saturated solution can be prepared, and the concentration of n-butanal in the aqueous phase can be determined using techniques like gas chromatography.

-

Chemical Properties and Reactivity of n-Butanal

n-Butanal exhibits reactivity typical of an aliphatic aldehyde, primarily centered around its carbonyl group. Key reactions include oxidation, reduction, and aldol (B89426) condensation.

Oxidation to Butanoic Acid

n-Butanal can be readily oxidized to butanoic acid using a variety of oxidizing agents. A common laboratory method involves the use of potassium dichromate in an acidic medium.

-

Reaction: CH₃CH₂CH₂CHO + [O] → CH₃CH₂CH₂COOH

-

Reagents: n-butanal, potassium dichromate (K₂Cr₂O₇), sulfuric acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium dichromate in water and add concentrated sulfuric acid carefully.

-

Gently heat the dichromate solution.

-

Add n-butanal dropwise from the dropping funnel to the heated solution with stirring.

-

After the addition is complete, reflux the mixture for a specified time to ensure complete oxidation.

-

The butanoic acid product can then be isolated by distillation.

-

Reduction to 1-Butanol (B46404)

The carbonyl group of n-butanal can be reduced to a primary alcohol, 1-butanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]

-

Reaction: CH₃CH₂CH₂CHO + 2[H] → CH₃CH₂CH₂CH₂OH

-

Reagents: n-butanal, sodium borohydride (NaBH₄), ethanol (B145695) (as solvent).

-

Procedure:

-

Dissolve n-butanal in ethanol in a flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium borohydride in ethanol to the cooled n-butanal solution with stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for a period.

-

The reaction is then quenched by the careful addition of water.

-

The 1-butanol product can be extracted with an organic solvent and purified by distillation.

-

Self-Aldol Condensation

In the presence of a base, n-butanal can undergo a self-aldol condensation to form 2-ethyl-2-hexenal, which can be subsequently hydrogenated to produce 2-ethylhexanol, a key precursor for plasticizers.[7][8][9][10]

-

Reaction: 2 CH₃CH₂CH₂CHO → CH₃CH₂CH₂CH=C(CH₂CH₃)CHO + H₂O

-

Reagents: n-butanal, a base catalyst (e.g., sodium hydroxide).

-

Procedure:

-

n-Butanal is treated with an aqueous solution of a base such as sodium hydroxide.

-

The reaction mixture is typically heated to drive the dehydration of the initially formed aldol addition product.

-

The product, 2-ethyl-2-hexenal, separates as an oily layer and can be isolated.

-

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 6. brainly.in [brainly.in]

- 7. organic chemistry - Self aldol condensation of butanal under basic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Self-Condensation of n-Butyraldehyde over Solid Base Catalysts | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Deep Dive into Butyraldehyde Synthesis via Propylene Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydroformylation of propylene (B89431), colloquially known as the oxo process, stands as a cornerstone of industrial organic synthesis, facilitating the large-scale production of butyraldehyde, a critical precursor for a myriad of chemical intermediates and finished products. This technical guide provides an in-depth exploration of the synthesis of this compound from propylene, with a focus on the underlying reaction mechanisms, catalytic systems, process parameters, and analytical methodologies. Quantitative data from various studies are consolidated into structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual representations of the catalytic cycle and experimental workflow are provided to equip researchers and professionals with the practical knowledge required for laboratory-scale synthesis and process optimization.

Introduction

Hydroformylation, at its core, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1][2] In the case of propylene, this reaction yields two isomeric products: n-butyraldehyde and isothis compound (B47883).[1] The linear isomer, n-butyraldehyde, is generally the more desired product due to its utility in the synthesis of 2-ethylhexanol (a major plasticizer alcohol) and n-butanol, a versatile solvent and chemical intermediate.[3] Consequently, much of the research and process development in this field has been directed towards maximizing the regioselectivity for the linear aldehyde, often expressed as the normal-to-iso (n/i) ratio.

The industrial production of this compound has evolved significantly, transitioning from high-pressure cobalt-catalyzed processes to more efficient and selective low-pressure rhodium-based catalytic systems.[3] Modern processes, often employing rhodium complexes with phosphine (B1218219) ligands, offer high conversion rates and selectivities under milder operating conditions.[3][4] Over 75% of the world's industrial units producing oxo-aldehydes focus on butyraldehydes from propylene feedstock.[1][4]

Catalytic Systems and Reaction Mechanism

The heart of propylene hydroformylation lies in the catalyst, which dictates the reaction's efficiency and selectivity. While cobalt catalysts were historically significant, rhodium-based catalysts, particularly those modified with phosphine ligands like triphenylphosphine (B44618) (TPP), now dominate industrial applications.[3][4]

The generally accepted mechanism for rhodium-catalyzed hydroformylation of propylene, based on the Heck and Breslow cycle, is a multi-step process involving coordination, insertion, and reductive elimination. The catalytic cycle begins with a rhodium-hydrido complex, which undergoes a series of transformations to regenerate the active catalyst while producing the aldehyde product.

The regioselectivity of the reaction is primarily determined during the hydride migration step, where the rhodium hydride adds to the propylene. The formation of the linear alkyl intermediate is sterically and electronically favored with bulky phosphine ligands, leading to a higher n/i ratio.[5]

Quantitative Data Overview

The performance of a hydroformylation process is evaluated based on several key metrics, including propylene conversion, selectivity to butyraldehydes, and the n/i ratio. These parameters are highly dependent on the catalyst system and reaction conditions.

Catalyst Performance

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | Propylene Conversion (%) | Selectivity to Butyraldehydes (%) | n/i Ratio | Reference |

| Rhodium | Triphenylphosphine (TPP) | 90-110 | - | >85 | >95 | ~10:1 | [4] |

| Rhodium | Cyclohexyl diphenylphosphine (B32561) (CHDPP) | 70-115 | 1-15 | - | - | Lower than TPP | [6] |

| Rhodium | Bicyclic bridgehead phosphoramidite (B1245037) (briphos) | - | - | - | - | 1:1 | [7][8] |

| Rhodium | briphos/PPh3 combination | - | - | - | - | 1:1 | [7][8] |

| Cobalt | Unmodified | 140-180 | 200-350 | - | ~80 | 3-4:1 | [3] |

Typical Industrial Process Conditions (Rhodium/TPP)

| Parameter | Value | Reference |

| Temperature | 90 - 110 °C | [4] |

| Pressure | 0.5 - 5 MPa | [9] |

| Rhodium Concentration | ~250 ± 10 ppm (wt) | [4] |

| Triphenylphosphine Concentration | ~12 wt % | [4] |

| Propylene Partial Pressure | 250 - 600 kPa | [4] |

| Carbon Monoxide Partial Pressure | 20 - 80 kPa | [4] |

| Hydrogen Partial Pressure | 140 - 430 kPa | [4] |

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory-scale synthesis of this compound via propylene hydroformylation using a rhodium-based catalyst.

Catalyst Preparation (Rh/TPP)

-

Precursor : A stable rhodium precursor, such as Rh(acac)(CO)₂, is typically used.

-

Ligand : Triphenylphosphine (TPP) is used as the ligand. The P/Rh molar ratio is a critical parameter and is often in the range of 100:1 to 200:1.

-

Solvent : A high-boiling point solvent that can dissolve the catalyst, reactants, and products is required. Common solvents include toluene (B28343) or the product aldehydes themselves.

-

Preparation : The rhodium precursor and the ligand are dissolved in the degassed solvent under an inert atmosphere (e.g., nitrogen or argon) to form the catalyst solution.

Hydroformylation Reaction

-

Reactor : A high-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and temperature and pressure controllers is used.

-

Procedure :

-

The autoclave is thoroughly cleaned, dried, and purged with an inert gas.

-

The prepared catalyst solution is charged into the reactor.

-

The reactor is sealed and pressurized with synthesis gas (a mixture of carbon monoxide and hydrogen, typically in a 1:1 molar ratio) to the desired pressure.

-

The reactor is heated to the reaction temperature while stirring.

-

Propylene is then introduced into the reactor.

-

The reaction is monitored by observing the pressure drop as the gaseous reactants are consumed. Samples of the reaction mixture can be periodically withdrawn for analysis.

-

Upon completion, the reactor is cooled to room temperature, and the excess gas is carefully vented.

-

The liquid product mixture is collected for analysis and purification.

-

Product Analysis

-

Gas Chromatography (GC) : The primary method for analyzing the product mixture is gas chromatography. A capillary column suitable for separating aldehydes and other reaction components is used. Quantification is achieved by using an internal standard and calibrating with known concentrations of n-butyraldehyde and isothis compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is used to identify the products and any byproducts formed during the reaction.

Product Separation and Purification

Following the reaction, the this compound isomers need to be separated from the catalyst and the solvent, and then from each other.

-

Catalyst Separation : For homogeneous catalysts, this can be a challenging step. In industrial processes, distillation is often employed, where the lower-boiling aldehydes are separated from the high-boiling catalyst solution. The catalyst solution is then recycled back to the reactor.[9] Alternative approaches, such as aqueous biphasic catalysis or the use of thermomorphic solvent systems, have been developed to facilitate easier catalyst separation.[10][11][12]

-

Isomer Separation : n-Butyraldehyde (boiling point: 74.8 °C) and isothis compound (boiling point: 64.1 °C) are separated by fractional distillation.[13]

Conclusion

The synthesis of this compound via propylene hydroformylation is a mature and highly optimized industrial process. The shift from cobalt to rhodium-based catalysts has led to significant improvements in efficiency and selectivity. For researchers and professionals in drug development and other fields utilizing this compound and its derivatives, a thorough understanding of the reaction mechanism, the influence of ligands on regioselectivity, and the key process parameters is crucial for successful synthesis and process development. The methodologies and data presented in this guide offer a solid foundation for further research and application in this important area of chemical synthesis.

References

- 1. optience.com [optience.com]

- 2. Hydroformylation - Wikipedia [en.wikipedia.org]

- 3. technology.matthey.com [technology.matthey.com]

- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 9. CN102826975A - Method for preparing this compound through hydroformylation of propylene - Google Patents [patents.google.com]

- 10. Separation of Propane/Propylene Mixture by Selective Propylene Hydroformylation in Gas-Expanded Liquids (Chapter 7) - Green Catalysis and Reaction Engineering [cambridge.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. US5865957A - Method for producing butyraldehydes - Google Patents [patents.google.com]

The Elusive Presence of Butyraldehyde in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyraldehyde, also known as butanal, is a four-carbon aldehyde that contributes to the aromatic profiles of various natural products. While prevalent in many biological systems, its specific quantitative occurrence in commercially important essential oils is not extensively documented. This technical guide synthesizes the available scientific literature on the natural presence of this compound in essential oils, details the primary experimental protocols for its extraction and analysis, and provides a framework for future research in this area. Despite its potential contribution to the overall scent profile, quantitative data for this compound remains scarce, highlighting a significant gap in the comprehensive chemical characterization of many essential oils.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes, terpenoids, and phenylpropanoids, which contribute to the characteristic aroma and biological activity of the source plant. Among the myriad of compounds, aldehydes, including this compound, play a crucial role in defining the sensory properties of these oils. This compound (butanal) is a colorless, flammable liquid with a pungent, aldehydic odor. While it is known to occur in various flowers, leaves, and fruits, its presence in the corresponding essential oils is often at trace levels and not consistently reported in routine analyses that focus on major constituents.

This guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in essential oils. It is designed to be a valuable resource for researchers in phytochemistry, aromatherapy, and drug development who are interested in the nuanced chemical composition of essential oils and the potential biological activities of their minor constituents.

Natural Occurrence of this compound in Essential Oils: A Survey of the Literature

A thorough review of the scientific literature reveals a conspicuous lack of specific quantitative data on this compound in most common essential oils. While many studies provide detailed compositional analyses, they often focus on the major components, with minor aldehydes frequently being overlooked or grouped into a general "aldehydes" category. The following table summarizes the available information, highlighting the general presence of aldehydes and the specific, albeit limited, data on this compound.

| Essential Oil | Plant Source (Part) | General Aldehyde Presence Reported | Specific this compound Data | Citation(s) |

| Rose Oil | Rosa damascena (Petals) | Yes, contributes to the green and honey-like aspects of the fragrance. | No specific quantitative data found. | [1][2] |

| Lavender Oil | Lavandula angustifolia (Flowers) | Yes, monoterpene aldehydes reported at approximately 0.4%. | No specific quantitative data for this compound found. | [3] |

| Citrus Oils | Citrus species (Peel) | Yes, aliphatic aldehydes are known constituents. | No specific quantitative data for this compound found. | |

| Eucalyptus Oil | Eucalyptus globulus (Leaves) | Yes, isovaleraldehyde (B47997) has been reported. | No specific quantitative data for this compound found. | |

| Clove Oil | Syzygium aromaticum (Buds) | Yes, benzaldehyde (B42025) has been reported as a minor component. | No specific quantitative data for this compound found. | [4] |

| Frankincense Oil | Boswellia species (Resin) | Yes, various aldehydes have been identified as minor components. | No specific quantitative data for this compound found. | [5] |

| Sandalwood Oil | Santalum album (Heartwood) | Aldehydes are not typically reported as major or significant minor components. | No specific quantitative data found. | [1][2] |

| Tea Tree Oil | Melaleuca alternifolia (Leaves) | Aldehydes are not typically reported as major or significant minor components. | No specific quantitative data found. | |

| Ylang-Ylang Oil | Cananga odorata (Flowers) | Aldehydes are not typically reported as major or significant minor components. | No specific quantitative data found. | |

| Mentha Oils | Mentha species (Leaves) | Aldehydes are not typically reported as major or significant minor components. | No specific quantitative data found. |

Note: The absence of data in the "Specific this compound Data" column indicates that a thorough literature search did not yield quantitative values for this compound in the respective essential oil. This underscores the need for more detailed analytical studies focusing on trace volatile constituents.

Experimental Protocols

The extraction and analysis of volatile compounds from plant materials are critical steps in identifying and quantifying components like this compound. The following sections detail the most common methodologies.

Essential Oil Extraction

Steam distillation is the most widely used method for extracting essential oils from plant materials.[6][7] It is particularly suitable for isolating volatile compounds that are stable at the temperature of steam.

Protocol:

-

Plant Material Preparation: The plant material (e.g., flowers, leaves, stems) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.

-

Loading the Still: The prepared plant material is placed in a still, a large container typically made of stainless steel.

-

Steam Injection: Steam is introduced into the bottom of the still and passes up through the plant material. The hot steam ruptures the plant's oil sacs, releasing the volatile essential oil molecules.

-

Vaporization and Condensation: The mixture of steam and essential oil vapor travels out of the still and into a condenser. The condenser cools the vapor, causing it to liquefy.

-

Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a separator (e.g., a Florentine flask). Due to their different densities, the essential oil and water naturally separate into two layers, allowing for the collection of the pure essential oil.

Figure 1: Steam Distillation Workflow

Solvent extraction is employed for delicate plant materials that cannot withstand the high temperatures of steam distillation or for materials with a very low essential oil content.[8][9][10]

Protocol:

-

Maceration: The plant material is soaked in a volatile solvent (e.g., hexane, ethanol) which dissolves the aromatic compounds.

-

Filtration: The mixture is filtered to remove the solid plant material, leaving a solution of the solvent and dissolved aromatic compounds.

-

Solvent Evaporation: The solvent is removed by evaporation under reduced pressure, yielding a waxy, semi-solid substance called a "concrete."

-

Absolute Production: The concrete is then washed with a second solvent, typically ethanol (B145695), to separate the fragrant oil from the waxes and other non-volatile materials.

-

Final Evaporation: The ethanol is evaporated to yield the final product, known as an "absolute."

Figure 2: Solvent Extraction Workflow

Analytical Methodologies

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils.[11][12] It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Protocol:

-

Sample Preparation: A small, diluted sample of the essential oil is prepared in a suitable solvent.

-

Injection: The sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates depending on their volatility and affinity for the stationary phase, leading to their separation.

-

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Data Analysis: The mass spectrum of each compound is compared to a library of known spectra to identify the compound. The area under the peak in the chromatogram is proportional to the concentration of the compound.

Figure 3: GC-MS Analysis Workflow

Headspace analysis is a technique used to analyze the volatile compounds present in the air surrounding a sample.[13][14][15] This is particularly useful for analyzing the aroma profile of a plant material without extraction.

Protocol:

-

Sample Encapsulation: The plant material is placed in a sealed vial.

-

Equilibration: The vial is heated to a specific temperature for a set period, allowing the volatile compounds to partition into the headspace (the gas phase above the sample).

-

Sampling: A sample of the headspace gas is collected using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.

-

Analysis: The collected headspace sample is then injected into a GC or GC-MS for separation and identification of the volatile compounds.

Putative Biosynthetic Pathway of Aldehydes in Plants

While specific signaling pathways in plants directly involving this compound are not well-documented, a generalized understanding of aldehyde biosynthesis provides a logical framework. Aldehydes in plants are typically formed through various metabolic pathways, primarily from the oxidation of primary alcohols or the breakdown of larger molecules like fatty acids and amino acids.

Figure 4: Generalized Biosynthetic Pathways of Aldehydes in Plants

Conclusion and Future Directions

This technical guide has summarized the current, albeit limited, knowledge on the natural occurrence of this compound in essential oils. While it is qualitatively acknowledged as a contributor to the aroma of some natural products, a significant gap exists in the quantitative data for this and other minor aldehydes in most commercially available essential oils. The detailed experimental protocols provided for extraction and analysis serve as a foundation for researchers to conduct more in-depth studies.

Future research should focus on:

-

Targeted Quantitative Analysis: Employing sensitive analytical techniques like GC-MS with selected ion monitoring (SIM) or comprehensive two-dimensional gas chromatography (GCxGC) to specifically quantify this compound and other trace aldehydes in a wide range of essential oils.

-

Sensory Evaluation: Correlating the quantitative presence of this compound with the sensory perception of the essential oil's aroma to understand its contribution to the overall fragrance profile.

-

Biosynthetic Pathway Elucidation: Investigating the specific enzymatic and genetic pathways responsible for the production of short-chain aldehydes like this compound in aromatic plants.

By addressing these research gaps, a more complete understanding of the chemical complexity of essential oils can be achieved, paving the way for improved quality control, a deeper appreciation of their aromatic properties, and the potential discovery of novel bioactive compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Sandalwood oil - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Clove Buds Essential Oil: The Impact of Grinding on the Chemical Composition and Its Biological Activities Involved in Consumer's Health Security - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GC–MS Characterization and Bioactivity Study of Eucalyptus globulus Labill. (Myrtaceae) Essential Oils and Their Fractions: Antibacterial and Antioxidant Properties and Molecular Docking Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

- 11. phcogrev.com [phcogrev.com]

- 12. afs4food.cirad.fr [afs4food.cirad.fr]

- 13. Chemical characterization of Eucalyptus (Eucalyptus globulus) leaf essential oil and evaluation of its antifungal, antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 15. researchgate.net [researchgate.net]

Unraveling the Thermal Degradation of Butyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyraldehyde (butanal), a four-carbon aldehyde, is a significant compound in various industrial processes and is also encountered as a byproduct in the pyrolysis of biomass.[1] Understanding its thermal decomposition pathways is crucial for predicting and controlling the formation of potentially harmful byproducts in high-temperature environments, such as in biofuel production, food processing, and tobacco combustion.[1][2] This technical guide provides an in-depth analysis of the core thermal decomposition mechanisms of this compound, a summary of the identified products, and a detailed overview of the experimental methodologies employed in these studies.